tert-butyl N-(4-acetylnorbornan-1-yl)carbamate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate derivatives has been a subject of interest due to their potential as intermediates in organic synthesis. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been elucidated, demonstrating the relative substitution of the cyclopentane ring, which is essential for understanding its reactivity and application in nucleotide analog synthesis (Ober et al., 2004).
Chemical Transformations and Building Blocks
Carbamate derivatives have shown significant versatility as building blocks in organic chemistry. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These reactions underscore the utility of carbamate derivatives in complex organic syntheses, highlighting their importance as intermediates for further chemical transformations (Guinchard et al., 2005).
Material Science and Sensory Materials
In the realm of material science, tert-butyl carbazole derivatives have been investigated for their ability to form nanofibers with strong blue emissive properties. These materials have been studied for the detection of volatile acid vapors, showcasing the potential of tert-butyl carbamate derivatives in the development of fluorescent sensory materials. The incorporation of a tert-butyl moiety has been found to play a crucial role in gel formation and the resultant sensory properties of these materials (Sun et al., 2015).
Asymmetric Synthesis and Catalysis
Additionally, tert-butyl N-(4-acetylnorbornan-1-yl)carbamate and its analogs have been employed in asymmetric synthesis and catalysis. N-tert-Butanesulfinyl imines, for example, are highly versatile intermediates for the asymmetric synthesis of amines. These imines, prepared from tert-butanesulfinamide and various aldehydes and ketones, demonstrate the activating and chiral directing properties of the tert-butyl group, facilitating the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).
properties
IUPAC Name |
tert-butyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(16)13-5-7-14(9-13,8-6-13)15-11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAFSGYKFVKGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1)(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-acetylnorbornan-1-yl)carbamate |
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